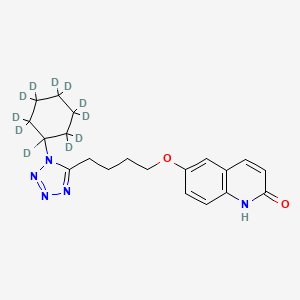

3,4-Dehydro Cilostazol-d11

描述

Contextualization of 3,4-Dehydro Cilostazol (B1669032) (OPC-13015) as a Key Metabolite of Cilostazol

Cilostazol is a quinolinone derivative known for its inhibitory action on phosphodiesterase type 3 (PDE3), leading to antiplatelet and vasodilatory effects. veeprho.comnih.gov Upon administration, cilostazol undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. caymanchem.comotsuka-us.com One of the principal and pharmacologically active metabolites formed through this process is 3,4-Dehydro Cilostazol, also known by its code OPC-13015. caymanchem.commedchemexpress.comscbt.com

Table 1: Physicochemical Properties of 3,4-Dehydro Cilostazol (OPC-13015)

| Property | Value | Source(s) |

|---|---|---|

| Alternate Names | OPC-13015, USP Cilostazol Related Compound B | scbt.com |

| CAS Number | 73963-62-9 | caymanchem.comscbt.comglpbio.com |

| Molecular Formula | C20H25N5O2 | caymanchem.comscbt.comschd-shimadzu.com |

| Molecular Weight | 367.44 g/mol | scbt.comglpbio.com |

| Application | Metabolite of Cilostazol, used for pharmacokinetic study | medchemexpress.comscbt.comglpbio.com |

Significance of Stable Isotope-Labeled Analogs, including 3,4-Dehydro Cilostazol-d11 (B563047), in Contemporary Bioanalytical and Metabolic Research

Modern bioanalytical techniques, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), demand high precision and accuracy for the quantification of analytes in complex biological matrices like plasma. crimsonpublishers.com Stable isotope-labeled (SIL) internal standards are now the preferred choice for such applications. crimsonpublishers.com These standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comsymeres.com

The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest. waters.combioanalysis-zone.com This similarity ensures that it behaves in the same manner during sample preparation, extraction, and chromatographic separation. waters.com By adding a known quantity of the SIL standard to a sample, it can effectively compensate for variations in sample recovery and matrix effects—the suppression or enhancement of ionization in the mass spectrometer source—which are common challenges in bioanalysis. crimsonpublishers.comwaters.com

3,4-Dehydro Cilostazol-d11 is the deuterium-labeled analog of 3,4-Dehydro Cilostazol. acanthusresearch.commedchemexpress.eu The "d11" signifies that eleven hydrogen atoms in the molecule have been replaced by deuterium atoms. acanthusresearch.com This substitution provides a distinct mass difference, allowing the mass spectrometer to differentiate between the labeled internal standard and the unlabeled analyte, while ensuring they co-elute chromatographically. waters.comresearchgate.net The stability of the deuterium labels is crucial; they must be placed on non-exchangeable positions within the molecule to prevent their loss during analysis. acanthusresearch.com

Table 2: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C20H14D11N5O2 | acanthusresearch.com |

| Parent Drug | Cilostazol | acanthusresearch.com |

| CAS Number (unlabeled) | 73963-62-9 | acanthusresearch.com |

| Category | Drug Metabolite Stable Isotope Labeled Reference Standard | acanthusresearch.com |

Research Imperatives and Scope for Studies Involving this compound

The primary research application for this compound is its use as an internal standard in pharmacokinetic studies of cilostazol. medchemexpress.eu Regulatory bodies require robust and validated bioanalytical methods to support drug approval and to conduct bioequivalence studies. The development of sensitive and specific assays is paramount.

Research studies have successfully developed and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the simultaneous determination of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma. researchgate.netresearchgate.net In these studies, this compound, along with its parent analog Cilostazol-d11, serves as the internal standard. researchgate.netresearchgate.netjst.go.jp The use of these deuterated standards ensures the reliability of the quantification, which is essential for accurately determining key pharmacokinetic parameters. researchgate.net

The scope for studies involving this compound extends to any research requiring precise measurement of this key metabolite. This includes drug-drug interaction studies, investigations into the effects of genetic polymorphisms on cilostazol metabolism (pharmacogenomics), and studies in special populations. jst.go.jpsukl.gov.cz By providing a reliable analytical tool, this compound facilitates a deeper understanding of cilostazol's behavior in the body, ultimately contributing to its effective use.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-SAGHCWGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 3,4 Dehydro Cilostazol D11

Precursor Synthesis Pathways of the 3,4-Dehydro Cilostazol (B1669032) (OPC-13015) Chemical Framework

3,4-Dehydro Cilostazol, known by its research code OPC-13015, is a principal active metabolite of Cilostazol. caymanchem.com While it is formed in vivo through the metabolic action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, its chemical synthesis provides a crucial source for analytical standards and further research. caymanchem.comjst.go.jp

The synthesis of the 3,4-Dehydro Cilostazol framework is intrinsically linked to the synthesis of Cilostazol itself. The core structure of Cilostazol is typically assembled via the condensation of two key intermediates: a quinolinone core and a tetrazole side-chain. clockss.orggoogle.com A common pathway involves the alkylation of the phenol (B47542) group of 6-hydroxy-3,4-dihydroquinolin-2-one with 1-cyclohexyl-5-(4-halobutyl)-tetrazole in the presence of a base. google.comgoogle.comchemicalbook.com

The formation of the "dehydro" variant, OPC-13015, can occur as a side reaction during Cilostazol synthesis. Research has identified OPC-13015 as an impurity formed via the dehydrogenation of the 3,4-dihydroquinolin-2-one ring system of Cilostazol. clockss.org This transformation can be facilitated by Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), which are sometimes employed at high temperatures during the synthesis of the quinolinone precursor. clockss.orggoogle.com

A targeted synthesis of OPC-13015 would therefore logically involve one of two strategies:

Dehydrogenation of Cilostazol : A controlled chemical dehydrogenation of the fully synthesized Cilostazol molecule to introduce the double bond in the quinolinone ring.

Synthesis from a Dehydrogenated Precursor : Starting the synthesis with a 6-hydroxy-2(1H)-quinolinone precursor, which already contains the requisite double bond, and subsequently coupling it with the 1-cyclohexyl-5-(4-halobutyl)-tetrazole side-chain.

The table below outlines the key chemical precursors involved in these synthetic approaches.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 6-Hydroxy-3,4-dihydroquinolin-2-one | C₉H₉NO₂ | Core structure for Cilostazol synthesis. google.com |

| 6-Hydroxy-2(1H)-quinolinone | C₉H₇NO₂ | Dehydrogenated core for direct OPC-13015 synthesis. |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | C₁₁H₁₉ClN₄ | Key side-chain component. google.com |

| Cilostazol | C₂₀H₂₇N₅O₂ | Starting material for post-synthesis dehydrogenation. nih.gov |

Regiospecific Deuteration Techniques for the Undecadeuterated Cyclohexyl Moiety of 3,4-Dehydro Cilostazol-d11 (B563047)

The "-d11" designation in 3,4-Dehydro Cilostazol-d11 signifies the replacement of all eleven hydrogen atoms on the cyclohexyl ring with deuterium (B1214612), a heavy isotope of hydrogen. medchemexpress.comresearchgate.net This specific, or regiospecific, labeling is crucial for its use as an internal standard in pharmacokinetic studies. researchgate.netveeprho.com The synthesis of the deuterated molecule relies on incorporating the isotopic labels at a strategic point in the synthetic pathway, typically by using a deuterated precursor.

The most logical approach is the synthesis and use of 1-(cyclohexyl-d11)-5-(4-halobutyl)-tetrazole . This deuterated intermediate can then be coupled with the non-deuterated 6-hydroxy-2(1H)-quinolinone precursor to yield the final this compound product. This strategy ensures the deuterium labels are confined exclusively to the cyclohexyl moiety.

Principles of Deuterium Incorporation into the Parent Structure

Deuterium labeling is the process of incorporating the stable isotope deuterium (²H or D) into a molecule in place of the more abundant protium (B1232500) (¹H). rsc.org This substitution is a powerful tool in pharmaceutical science for several reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net

However, in the case of this compound, the primary application is its use as an internal standard for quantitative analysis by mass spectrometry. researchgate.netresearchgate.net Because the deuterated molecule is chemically identical to its non-deuterated counterpart but has a higher mass, it can be easily distinguished in a mass spectrometer. When added to a biological sample in a known quantity, it co-elutes during chromatography and experiences similar ionization effects as the analyte, allowing for highly accurate quantification of the non-deuterated drug or metabolite. medchemexpress.comrsc.org

Analytical Assessment of Isotopic Enrichment and Purity of this compound

Isotopic Enrichment refers to the mole fraction of the deuterium isotope at the labeled positions, expressed as a percentage. isotope.com It is important to distinguish this from species abundance , which describes the percentage of molecules that contain a specific number of deuterium atoms (e.g., the percentage of d11 vs. d10 or d9 molecules). isotope.com

The principal analytical techniques used for this assessment are:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the location of the deuterium labels and the structural integrity of the molecule. rsc.orgresearchgate.net In the ¹H NMR spectrum of this compound, the signals corresponding to the cyclohexyl protons would be absent. In the ¹³C NMR spectrum, the signals for the deuterated carbons would be split into multiplets due to C-D coupling and shifted slightly upfield. researchgate.net

The following table summarizes the methods used to assess the quality of isotopically labeled compounds.

| Analytical Parameter | Technique | Information Provided |

| Isotopic Distribution | Mass Spectrometry (MS) | Determines the relative abundance of different isotopologues (d11, d10, etc.). researchgate.net |

| Isotopic Enrichment | MS and NMR Spectroscopy | Quantifies the percentage of deuterium at the target sites. rsc.orgisotope.com |

| Regioselectivity | NMR Spectroscopy | Confirms that deuteration occurred at the correct positions (i.e., the cyclohexyl ring). researchgate.net |

| Chemical Purity | Chromatography (HPLC, UPLC), MS, NMR | Ensures the sample is free from non-labeled starting materials or other impurities. researchgate.netschd-shimadzu.com |

Spectroscopic Characterization for Structural and Isotopic Confirmation of this compound

Spectroscopic analysis provides the definitive evidence for the structure and isotopic composition of this compound. The two primary methods are mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS) : The mass spectrum of this compound is characterized by a molecular ion that is 11 mass units higher than its non-deuterated analog. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for its analysis. researchgate.net The specific mass transitions monitored are a key piece of data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| 3,4-Dehydro Cilostazol | 368.2 | 286.3 | researchgate.netresearchgate.net |

| This compound | 379.2 | 286.2 | researchgate.netresearchgate.net |

The fragmentation pattern shows that the product ion at m/z ~286 results from the loss of the deuterated cyclohexyltetrazole moiety, confirming the location of the label on the part of the molecule that is cleaved off during analysis. researchgate.net

¹H NMR : The most significant feature in the proton NMR spectrum would be the complete or near-complete absence of signals in the region where the cyclohexyl protons of the non-deuterated compound appear (typically δ 1.0-2.0 ppm and a distinct signal for the methine proton around δ 3.5 ppm). researchgate.netgoogle.com The remaining signals for the quinolinone, butoxy chain, and aromatic protons would be preserved.

¹³C NMR : The carbon signals of the d11-cyclohexyl ring would exhibit characteristic changes. Due to coupling with deuterium (which has a spin of 1), these carbon signals would appear as complex multiplets instead of sharp singlets. They would also be shifted slightly upfield compared to the non-deuterated analog, an effect known as an isotopic shift. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization, confirming that the synthesized molecule is indeed this compound with high isotopic enrichment and purity.

Advanced Analytical Methodologies Employing 3,4 Dehydro Cilostazol D11 As a Reference Standard

Fundamentals of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. epa.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample. epa.gov This stable isotope-labeled internal standard, such as 3,4-dehydro cilostazol-d11 (B563047), is chemically identical to the analyte of interest (3,4-dehydro cilostazol) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). nih.govclearsynth.com

Once the isotopically labeled standard is added and thoroughly mixed with the sample, it undergoes the same sample preparation and analysis procedures as the endogenous analyte. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss of analyte during sample extraction, cleanup, or ionization in the mass spectrometer is mirrored by a proportional loss of the internal standard. epa.govscispace.com

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response. epa.govscispace.com This approach effectively minimizes the impact of matrix effects and other sources of analytical variability, making IDMS a gold standard for quantitative bioanalysis. epa.govnih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for 3,4-Dehydro Cilostazol (B1669032) and Related Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. researchgate.netrsc.org The development and validation of LC-MS/MS assays for 3,4-dehydro cilostazol, often in conjunction with its parent drug cilostazol, heavily rely on the use of deuterated internal standards like 3,4-dehydro cilostazol-d11. researchgate.netresearchgate.net

A typical LC-MS/MS method involves the separation of the analytes from other matrix components using liquid chromatography, followed by their detection and quantification by tandem mass spectrometry. rsc.org In the mass spectrometer, the precursor ions of the analyte and the internal standard are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. myadlm.org

For instance, in the analysis of 3,4-dehydro cilostazol, the precursor to product ion transition of m/z 368.2 → 286.3 is often monitored, while for its deuterated internal standard, this compound, the transition is m/z 379.2 → 286.2. researchgate.netresearchgate.net The use of this compound as an internal standard is crucial for correcting for any variability during the analytical process, thereby ensuring the accuracy and reliability of the results. scispace.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Integration for Enhanced Method Efficiency

To improve the speed and efficiency of LC-MS/MS assays, Ultra-Performance Liquid Chromatography (UPLC) is often integrated into the workflow. researchgate.netresearchgate.net UPLC utilizes columns packed with smaller particles (typically less than 2 µm) and operates at higher pressures than conventional High-Performance Liquid Chromatography (HPLC). researchgate.netfrontiersin.org This results in significantly shorter run times, improved resolution, and increased sensitivity. researchgate.net

Several studies have reported the successful development of UPLC-MS/MS methods for the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma. researchgate.netfrontiersin.org These methods often employ a UPLC BEH C18 column and a gradient elution with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) with formic acid). researchgate.netfrontiersin.org The rapid separation achieved with UPLC, often with run times as short as 2.0 to 3.5 minutes per sample, allows for high-throughput analysis, which is particularly beneficial for pharmacokinetic and bioequivalence studies. researchgate.netfrontiersin.orgnih.gov

Optimization of Ionization Parameters for Deuterated Species in Mass Spectrometric Detection

The efficiency of ionization in the mass spectrometer source is a critical factor that influences the sensitivity of an LC-MS/MS assay. chromatographyonline.com For deuterated species like this compound, it is essential to optimize the ionization parameters to ensure a stable and robust response. nih.govresearchgate.net The most commonly used ionization technique for this type of analysis is electrospray ionization (ESI) in the positive ion mode. researchgate.netresearchgate.net

Key parameters that require optimization include the capillary voltage, source temperature, desolvation gas flow, and cone voltage. chromatographyonline.comethz.ch These parameters are often interrelated and should be optimized to achieve the maximum signal intensity and stability for both the analyte and the deuterated internal standard. rsc.org While deuterated standards are designed to have similar ionization properties to the analyte, slight differences can exist. Therefore, careful optimization is necessary to minimize any potential isotopic effects that could affect the accuracy of the quantification. nih.gov The goal is to find a set of parameters that provides a consistent and reliable response for both the analyte and the internal standard across the entire calibration range. chromatographyonline.com

Methodological Considerations for Assay Selectivity, Specificity, and Matrix Effect Evaluation

The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility. researchgate.net Key validation parameters include selectivity, specificity, and the evaluation of matrix effects. europa.eu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds or other drugs. europa.eunih.gov In LC-MS/MS, selectivity is primarily achieved through the unique MRM transitions for the analyte and internal standard. myadlm.org To assess selectivity, blank plasma samples from multiple sources are analyzed to ensure that no interfering peaks are present at the retention times of the analyte and internal standard. europa.eu

Specificity refers to the ability to measure the analyte of interest without interference from structurally related compounds, such as metabolites. nih.gov The chromatographic separation provided by the LC system plays a vital role in ensuring specificity. myadlm.org

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. researchgate.netnih.gov This can lead to ion suppression or enhancement, which can significantly affect the accuracy of the results. nih.gov The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. researchgate.net A stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement. scispace.com Regulatory guidelines generally require that the precision of the matrix factor across different lots of biological matrix should be within a certain limit, typically ≤15% coefficient of variation (CV). europa.eu

Application of this compound in Bioanalytical Support for Preclinical and In Vitro Drug Metabolism Studies

The use of this compound as an internal standard is essential in providing bioanalytical support for preclinical and in vitro drug metabolism studies. researchgate.netresearchgate.net These studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

In preclinical studies , which are often conducted in animal models, the accurate quantification of 3,4-dehydro cilostazol in plasma or other biological fluids is necessary to determine its pharmacokinetic profile. frontiersin.org This information is crucial for establishing a dose-response relationship and for predicting the drug's behavior in humans.

In vitro drug metabolism studies often utilize systems such as liver microsomes or hepatocytes to investigate the metabolic pathways of a drug. frontiersin.orgcaymanchem.com By incubating cilostazol with these systems and quantifying the formation of 3,4-dehydro cilostazol over time, researchers can identify the enzymes responsible for its metabolism (e.g., CYP3A4 and CYP2C19) and assess the potential for drug-drug interactions. caymanchem.com The use of this compound in these assays ensures the generation of high-quality, reliable data that is essential for regulatory submissions. researchgate.net

Quantitative Determination of 3,4-Dehydro Cilostazol in Complex Biological Matrices

The quantitative determination of 3,4-dehydro cilostazol in complex biological matrices such as plasma presents several analytical challenges. researchgate.netjst.go.jp These matrices contain a multitude of endogenous components, including proteins, lipids, and salts, which can interfere with the analysis and cause matrix effects. researchgate.netnih.gov

To overcome these challenges, a robust sample preparation procedure is required to extract the analyte and internal standard from the matrix and remove potential interferences. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.netnih.gov Following extraction, the samples are analyzed by a validated LC-MS/MS method using this compound as the internal standard. researchgate.net

The use of this compound is particularly advantageous in this context as it co-elutes with the analyte and compensates for any variability in extraction recovery and matrix effects. scispace.com This results in a highly accurate and precise method for the quantification of 3,4-dehydro cilostazol, even at low concentrations. researchgate.net Validated methods have demonstrated excellent linearity, accuracy, and precision over a defined concentration range, making them suitable for supporting various clinical and non-clinical studies. researchgate.netjst.go.jp

Table 1: Representative LC-MS/MS Method Parameters for the Analysis of 3,4-Dehydro Cilostazol

| Parameter | Details | Source |

| Chromatography | ||

| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water | frontiersin.org |

| Flow Rate | 0.30 - 0.4 mL/min | researchgate.netfrontiersin.org |

| Run Time | 2.0 - 3.5 minutes | frontiersin.orgnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netresearchgate.net |

| Monitored Transition | 3,4-Dehydro Cilostazol: m/z 368.2 → 286.3 | researchgate.netresearchgate.net |

| This compound: m/z 379.2 → 286.2 | researchgate.netresearchgate.net | |

| Validation | ||

| Linearity Range | 0.5 - 500 ng/mL | researchgate.net |

| Accuracy | 98.0 - 102.7% | researchgate.net |

| Precision (%CV) | 0.91 - 2.79% | researchgate.net |

Contribution to the Characterization of Drug Metabolism and Pharmacokinetic (DMPK) Profiles

The characterization of a drug's metabolic fate and pharmacokinetic (DMPK) profile is fundamental to modern drug development. Stable isotope-labeled compounds, such as this compound, are indispensable tools in these investigations. The incorporation of deuterium atoms into the molecule provides a unique mass signature that allows it to be distinguished from its non-labeled counterpart, without altering its fundamental chemical properties. This attribute is leveraged in advanced analytical techniques to provide precise and accurate quantification of drug metabolites, which is critical for building a comprehensive DMPK profile.

Advanced analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the simultaneous determination of cilostazol and its active metabolites in biological matrices like plasma. researchgate.netresearchgate.net In these assays, a known quantity of the deuterated internal standard, this compound, is added to the biological sample. researchgate.net During sample preparation and analysis, the deuterated standard behaves almost identically to the endogenous (non-labeled) metabolite. However, due to its higher mass, it is detected as a distinct entity by the mass spectrometer. researchgate.net This allows for precise correction for any analyte loss during sample extraction and for variations in instrument response, a process essential for the accuracy and reliability of the quantitative data. researchgate.netgoogle.com

The use of this compound as an internal standard has enabled the development of highly sensitive and rapid UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods for pharmacokinetic research. researchgate.net These methods allow for the accurate measurement of metabolite concentrations over time following drug administration, which is fundamental to determining key pharmacokinetic parameters.

Table 1: Research Findings on Analytical Methods Utilizing Deuterated Cilostazol Analogs

| Study Focus | Analytical Method | Internal Standard(s) Used | Key Findings | Citation(s) |

| Simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma | UPLC-MS/MS | Cilostazol-d11, this compound | A rapid and sensitive method was established with a concentration range of 0.5–500 ng/mL for 3,4-dehydro cilostazol. The method demonstrated high precision and accuracy and was successfully applied to a bioequivalence study. | researchgate.net |

| Simultaneous determination of cilostazol and three active metabolites in human plasma | LC/MS/MS | OPC-3930 | A validated method for quantifying cilostazol and its metabolites, including OPC-13015 (3,4-Dehydro Cilostazol), with a linear range of 5.0-1200.0 ng/ml. The method showed high accuracy and precision. | researchgate.net |

| Investigation of cilostazol pharmacokinetics in relation to CYP genotypes | LC-MS/MS | Cilostazol-d11 | The study successfully measured plasma concentrations of cilostazol and its metabolites, linking them to CYP3A5 and CYP2C19 genotypes. | jst.go.jp |

By facilitating accurate quantification, this compound plays a critical, albeit indirect, role in elucidating the complex DMPK profile of cilostazol. The data generated using this reference standard helps researchers understand the rate of formation of the active metabolite, its peak plasma concentration (Cmax), the time to reach that peak (Tmax), and its elimination half-life (t1/2). medchemexpress.com This information is vital for understanding the interindividual variability in drug response, often linked to genetic polymorphisms in metabolic enzymes like CYP2C19 and CYP3A5. nih.govjst.go.jp

Enzymatic Biotransformation Pathways and Metabolic Profiling of 3,4 Dehydro Cilostazol Unlabeled

Elucidation of Cytochrome P450 (CYP) Isoform Contributions to 3,4-Dehydro Cilostazol (B1669032) Formation

The formation of 3,4-dehydro cilostazol from its parent compound, cilostazol, is principally governed by specific isoforms of the cytochrome P450 enzyme system. caymanchem.com In vitro studies utilizing human liver microsomes and recombinant human P450 isozymes have identified CYP3A4 and, to a lesser extent, CYP2C19 as the key catalysts in this metabolic dehydrogenation process. nih.gov The dehydro metabolite is noted to have a potency in inhibiting platelet aggregation that is 4 to 7 times greater than that of cilostazol itself. hpra.ie

CYP3A4 is the predominant enzyme responsible for the metabolism of cilostazol. It facilitates the conversion of cilostazol to 3,4-dehydro cilostazol through a two-step process. The primary metabolic route involves the hydroxylation of the quinone moiety of cilostazol to form an intermediate metabolite, OPC-13326. researchgate.netresearchgate.net This intermediate is then further metabolized to form 3,4-dehydro cilostazol. researchgate.net Studies using recombinant human P450 isozymes have shown that CYP3A4 is the main enzyme involved in the formation of OPC-13326. nih.gov The significant role of CYP3A4 is further highlighted by drug interaction studies, where co-administration of cilostazol with strong CYP3A4 inhibitors like ketoconazole (B1673606) leads to a substantial increase in the systemic exposure to cilostazol.

Mechanistic Insights into CYP3A4-Mediated Dehydrogenation of Cilostazol

Identification of Uncharacterized Enzymatic Systems in the Further Metabolism of 3,4-Dehydro Cilostazol

While the formation of 3,4-dehydro cilostazol is well-characterized, the specific enzyme responsible for its subsequent metabolism remains unknown. otsuka-us.comfda.govnih.govpharmacompass.com Following oral administration of radiolabeled cilostazol, 3,4-dehydro-cilostazol accounts for approximately 15% of the total analytes in plasma. otsuka-us.comfda.gov Although it is one of the most active metabolites, the enzymatic pathway for its degradation and elimination has not been fully elucidated. otsuka-us.comnih.gov Further research is needed to identify the specific enzymes and mechanisms involved in the clearance of this potent metabolite.

In Vitro Studies on the Metabolic Stability and Reactivity of 3,4-Dehydro Cilostazol

In vitro methods are essential for determining the metabolic properties of new chemical entities, including their metabolic stability. if-pan.krakow.pl Metabolic stability refers to a compound's susceptibility to biotransformation and is typically expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl

To understand the metabolism of cilostazol and the formation of 3,4-dehydro cilostazol, researchers utilize various in vitro systems. These include human liver microsomes, which contain a mixture of drug-metabolizing enzymes, and recombinant human P450 isozymes, which allow for the study of individual enzyme contributions. nih.govfda.gov Studies with human liver microsomes have been used to determine the kinetic parameters of cilostazol metabolism. fda.gov Recombinant systems expressing specific CYP isoforms like CYP3A4 and CYP2C19 have been instrumental in pinpointing their precise roles in the formation of cilostazol's metabolites. nih.gov For example, a study using 14 different recombinant human P450 isozymes demonstrated the primary role of CYP3A4 in the production of the intermediate OPC-13326, which leads to 3,4-dehydro cilostazol. nih.gov

Table 1: Kinetic Parameters of Cilostazol Metabolism by Recombinant Human P450 Isozymes

| Metabolite | P450 Isozyme | Km (μM) | Intrinsic Clearance (CLint) (μl/pmol P450/min) |

|---|---|---|---|

| OPC-13326 | CYP3A4 | 5.26 | 0.34 |

| OPC-13326 | CYP1B1 | 11.2 | 0.03 |

| OPC-13326 | CYP3A5 | 2.89 | 0.05 |

| OPC-13217 | CYP3A5 | 1.60 | 0.57 |

| OPC-13217 | CYP2C19 | 5.95 | 0.16 |

| OPC-13217 | CYP3A4 | 5.35 | 0.10 |

| OPC-13217 | CYP2C8 | 33.8 | 0.009 |

Data sourced from a study on the characterization of human cytochrome P450 enzymes involved in the metabolism of cilostazol. nih.gov

Cell-based models, such as cultured hepatocytes, provide a more holistic view of drug metabolism as they contain a full complement of phase I and phase II metabolic enzymes and cofactors. if-pan.krakow.pl While specific studies focusing solely on the metabolic profiling of 3,4-dehydro cilostazol in cell-based models are not detailed in the provided search results, the effects of its parent compound, cilostazol, have been investigated in various cell lines. For example, studies in Madin-Darby canine kidney (MDCK) cells have explored the effects of cilostazol on cell proliferation. nih.gov Other research has used vascular cells to investigate the mechanisms by which cilostazol induces the expression of growth factors. ahajournals.org These cell-based assays are crucial for understanding the broader cellular impacts and potential therapeutic applications of the compound and its metabolites. gutnliver.orgcellsignal.com

Mechanistic Investigations and Isotopic Tracing Applications of 3,4 Dehydro Cilostazol D11

Probing Deuterium (B1214612) Isotope Effects on the Biotransformation Kinetics of Cilostazol (B1669032) and its Metabolites

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govgoogle.com This effect is particularly relevant in drug metabolism, where the cleavage of carbon-hydrogen bonds is often a rate-limiting step in the biotransformation of xenobiotics by enzymes such as the cytochrome P450 (CYP) family. plos.org

While specific quantitative data on the DKIE for the biotransformation of cilostazol to 3,4-dehydro cilostazol is not extensively available in published literature, the general principles of DKIE suggest that deuteration at specific metabolic sites could slow down the rate of metabolism. nih.govgoogleapis.com Cilostazol is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2C19 to form 3,4-dehydro-cilostazol. fda.govresearchgate.netresearchgate.net The enzyme responsible for the subsequent metabolism of 3,4-dehydro-cilostazol is currently unknown. fda.govotsuka-us.com

Table 1: Theoretical Impact of Deuterium Isotope Effect on Pharmacokinetic Parameters

| Parameter | Expected Change with Deuteration (if C-H bond cleavage is rate-limiting) | Rationale |

| Metabolic Clearance (CL) | Decrease | Slower enzymatic reaction rate due to the stronger C-D bond. |

| Half-life (t½) | Increase | Slower elimination from the body due to decreased metabolism. |

| Area Under the Curve (AUC) | Increase | Greater overall drug exposure as a result of reduced clearance. |

| Maximum Concentration (Cmax) | Variable | May increase due to slower initial metabolism or decrease if absorption rate is affected. |

Utilization of 3,4-Dehydro Cilostazol-d11 (B563047) in Quantitative Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. Stable isotope tracers are integral to these studies, allowing for the elucidation of metabolic pathway connectivity and the dynamic movement of molecules through these networks. researchgate.netnih.gov

3,4-Dehydro cilostazol-d11 is an ideal internal standard for quantitative assays that measure the concentrations of cilostazol and its metabolites in biological matrices such as plasma. researchgate.netresearchgate.net In such applications, a known amount of the deuterated standard is added to the biological sample. During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated and non-deuterated compounds co-elute but are distinguishable by their mass-to-charge ratio. This allows for precise quantification of the analyte, correcting for any sample loss during extraction and processing. researchgate.netnih.gov

While its primary documented use is as an internal standard, the principles of isotopic tracing suggest that this compound could be employed in more extensive metabolic flux analyses. By administering the labeled compound, researchers could track the appearance of downstream metabolites, thereby mapping the metabolic pathways involved in its further breakdown and identifying the products of these transformations.

Stable Isotope Labeling for Elucidating Metabolic Drug-Drug Interaction Mechanisms

Cilostazol is known to have clinically significant drug-drug interactions with inhibitors of CYP3A4 and CYP2C19. drugs.commims.commedscape.com Co-administration with potent inhibitors of these enzymes can lead to a substantial increase in the plasma concentrations of both cilostazol and its active metabolite, 3,4-dehydro-cilostazol, potentially increasing the risk of adverse effects. otsuka-us.comdrugs.comdrugs.com

Stable isotope-labeled compounds like this compound are invaluable tools for precisely studying the mechanisms of such interactions. In a typical study design, a subject might receive a cocktail of the non-labeled drug and a microdose of the stable isotope-labeled drug. By analyzing the ratio of the labeled to unlabeled drug and their respective metabolites in the presence and absence of an interacting drug, researchers can pinpoint the specific metabolic pathways that are inhibited.

For instance, if a CYP3A4 inhibitor is co-administered with cilostazol, an increase in the ratio of labeled 3,4-dehydro-cilostazol-d11 (if administered directly) to its downstream metabolites would provide direct evidence of the inhibition of its subsequent metabolism.

Table 2: Impact of CYP Inhibitors on the Pharmacokinetics of Cilostazol and its Metabolite

| Interacting Drug (Inhibitor) | Affected Enzyme | Effect on Cilostazol AUC | Effect on 3,4-dehydro-cilostazol AUC | Reference |

| Ketoconazole (B1673606) | Strong CYP3A4 inhibitor | Increased by 117% | - | drugs.com |

| Erythromycin | Moderate CYP3A4 inhibitor | Increased by 73% | Increased by 141% (for 4'-trans-hydroxy-cilostazol) | drugs.com |

| Diltiazem | Moderate CYP3A4 inhibitor | Increased by 40% | - | otsuka-us.com |

| Omeprazole | Strong CYP2C19 inhibitor | Not significantly affected | Increased by 69% | fda.govotsuka-us.com |

Data presented is for illustrative purposes based on available drug interaction studies. The use of deuterated tracers would further refine the mechanistic understanding of these interactions.

Application in Advanced Quantitative Omics for Enzyme and Pathway Identification

The field of "omics" (e.g., proteomics, metabolomics) aims to comprehensively characterize and quantify pools of biological molecules. kcl.ac.uk Stable isotope labeling is a cornerstone of quantitative omics, enabling the precise comparison of protein or metabolite levels between different states.

In the context of cilostazol metabolism, this compound could be utilized in advanced quantitative proteomic and metabolomic studies to identify novel enzymes and metabolic pathways. For example, a "metabolite-enabled quantitative proteomics" approach could be employed. In this strategy, cells or liver microsomes would be incubated with this compound. Proteins that specifically interact with or metabolize the compound could be identified and quantified by mass spectrometry.

Furthermore, non-targeted metabolomics studies using this compound as a tracer can help in the discovery of previously unknown metabolites. researchgate.net By searching for mass signals corresponding to the deuterated label in downstream metabolic products, new biotransformation pathways can be elucidated. This approach is particularly valuable given that the enzyme responsible for the metabolism of 3,4-dehydro-cilostazol is not yet identified. fda.govotsuka-us.com Such studies could reveal novel phase I and phase II metabolic reactions, providing a more complete picture of cilostazol's disposition in the body.

Future Research Directions and Methodological Innovations in 3,4 Dehydro Cilostazol D11 Studies

Advancements in High-Resolution Mass Spectrometry for Comprehensive Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical chemistry, providing unparalleled accuracy and sensitivity. nih.gov Future studies on 3,4-Dehydro Cilostazol-d11 (B563047) will increasingly rely on advancements in HRMS to conduct comprehensive isotopic analysis. Techniques such as liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) are instrumental in determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

The primary advantage of HRMS is its ability to distinguish between isotopologs, which are molecules that differ only in their isotopic composition. nih.govresearchgate.net This is crucial for verifying the position and purity of the deuterium (B1214612) labels in 3,4-Dehydro Cilostazol-d11. Future applications will focus on:

Enhanced Isotopic Purity Assessment: HRMS can rapidly and accurately determine the isotopic purity of deuterated compounds with minimal sample consumption. nih.govresearchgate.net This is vital for ensuring the reliability of data when this compound is used as an internal standard.

Metabolite Identification: Advanced HRMS techniques, such as those combined with hydrogen isotope ratio mass spectrometry, can selectively detect deuterated compounds and their metabolites in complex biological matrices. frontiersin.org This allows for a detailed characterization of the metabolic pathways of the parent drug, Cilostazol (B1669032).

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide detailed structural information by analyzing the fragmentation patterns of ions. frontiersin.org For this compound, this can confirm the location of the deuterium atoms within the molecule, which is essential for understanding any kinetic isotope effects on its metabolism.

Table 1: Hypothetical HRMS Data for Isotopic Purity Analysis of this compound

| Isotopolog | Theoretical m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|

| d11 (Fully Labeled) | 379.2487 | 379.2485 | 98.5 |

| d10 | 378.2424 | 378.2422 | 1.2 |

| d0 (Unlabeled) | 368.1862 | 368.1861 | <0.1 |

Development of Predictive In Silico Models for Deuterated Compound Metabolic Behavior

The high cost and time associated with traditional drug development have spurred the growth of in silico, or computational, approaches to predict the metabolic fate of drug candidates. nih.gov For deuterated compounds like this compound, these models are becoming increasingly sophisticated and predictive. Future research will focus on developing models that can accurately forecast the metabolic behavior of such compounds.

Key areas of development include:

ADME Prediction: In silico models are being refined to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. mdpi.comscirp.org For deuterated compounds, these models can help anticipate how the substitution of hydrogen with deuterium might alter the pharmacokinetic profile. informaticsjournals.co.in

Metabolic Site Prediction: Computational tools can identify the likely sites of metabolism on a molecule by simulating its interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family. acs.org This is particularly relevant for understanding if the deuterium labeling on this compound will alter its interaction with enzymes like CYP2C19 and CYP3A4, which are known to metabolize Cilostazol.

Kinetic Isotope Effect (KIE) Modeling: The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism at the site of deuteration. In silico models are being developed to predict the magnitude of this KIE, which can help in designing deuterated drugs with improved metabolic stability and a longer half-life. informaticsjournals.co.in

Table 2: Illustrative In Silico Prediction of Metabolic Stability for Cilostazol Metabolites

| Compound | Predicted Metabolic Half-life (in vitro) | Primary Metabolizing Enzyme (Predicted) | Notes |

|---|---|---|---|

| 3,4-Dehydro Cilostazol | 45 min | CYP2C19, CYP3A4 | Baseline prediction for the non-deuterated metabolite. |

| This compound | 75 min | CYP2C19, CYP3A4 | Hypothetical increase in half-life due to the kinetic isotope effect. |

Integration of High-Throughput Screening and Automation in Deuterated Metabolite Analysis

High-throughput screening (HTS) allows for the rapid testing of a large number of samples, which is invaluable in drug discovery and metabolomics. researchgate.net The integration of HTS with automated analytical platforms is a key future direction for the study of deuterated metabolites like this compound.

Future innovations in this area will likely include:

Automated Sample Preparation: Automation of sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, reduces variability and increases throughput. scioninstruments.commdpi-res.com This is crucial for large-scale pharmacokinetic studies involving the analysis of numerous plasma samples.

Rapid LC-MS/MS Methods: The development of ultra-fast liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with run times of just a few minutes per sample, enables the analysis of hundreds of samples per day. nih.govnih.gov This is essential for efficient screening of metabolite profiles in preclinical and clinical studies.

Advanced Data Processing: HTS generates vast amounts of data that require sophisticated software for processing and analysis. Future platforms will incorporate advanced data analysis workflows, including automated peak integration and statistical analysis, to quickly identify meaningful trends in large datasets. researchgate.netacs.org

Strategic Role of Stable Isotope-Labeled Internal Standards in Advancing Pharmaceutical Research

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.commusechem.com Their use is fundamental to advancing pharmaceutical research by ensuring the accuracy and reliability of analytical data. musechem.comiris-biotech.de

The strategic importance of SIL internal standards is multifaceted:

Accurate Quantification: SIL internal standards are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and have similar ionization efficiencies. scioninstruments.comacanthusresearch.com This allows them to compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification. musechem.comacanthusresearch.com

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the SIL internal standard is affected by the matrix in the same way as the analyte, its use allows for reliable correction of these effects. scioninstruments.comacanthusresearch.com

Enhanced Method Robustness: The use of a SIL internal standard makes analytical methods more robust and reproducible, which is a critical requirement for regulatory submissions and for ensuring data quality in long-term studies. musechem.comacanthusresearch.com A study on the bioequivalence of cilostazol successfully used deuterated analogs as internal standards for the simultaneous determination of cilostazol and 3,4-dehydro cilostazol. researchgate.net

The continued development and application of deuterated standards like this compound will be pivotal in improving the quality of data in pharmacokinetic and metabolic studies, ultimately contributing to the development of safer and more effective medicines. iris-biotech.de

常见问题

Q. Methodology :

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to detect the mass shift (+11 Da) caused by deuterium substitution. For example, a Q-TOF instrument can resolve isotopic clusters to confirm deuterium incorporation .

- Nuclear magnetic resonance (NMR) : H-NMR or H-NMR with deuterium decoupling identifies deuterium positions. The absence of proton signals in specific regions (e.g., aromatic or methyl groups) confirms labeling .

Basic: What validated analytical methods are available for quantifying this compound in biological matrices?

Q. UPLC-MS/MS protocols :

- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the analyte from plasma .

- Chromatography : A C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 372.1 → 288.1 for quantification) with a lower limit of quantification (LLOQ) of 0.5 ng/mL .

Advanced: How does this compound interact with inflammatory pathways in alveolar macrophages?

Q. Mechanistic insights :

- Pyroptosis modulation : The compound inhibits caspase-1/11 activation, reducing gasdermin D (GSDMD) cleavage and pore formation in macrophage membranes, thereby attenuating IL-1β release .

- Experimental design : Use primary murine alveolar macrophages treated with lipopolysaccharide (LPS) + ATP to induce NLRP3 inflammasome activation. Measure cytokine levels (ELISA) and GSDMD cleavage (Western blot) with/without this compound pre-treatment .

Advanced: What pharmacokinetic challenges arise when studying this compound in vivo?

Q. Key considerations :

- Isotope effects : Deuterium may alter metabolic stability. Compare half-life (t) and clearance rates between deuterated and non-deuterated forms using LC-MS/MS .

- Tissue distribution : Radiolabeled studies (e.g., C tracing) can quantify tissue-specific accumulation, particularly in the liver and kidneys .

Advanced: How should researchers address contradictions in reported metabolite concentrations across studies?

Q. Root-cause analysis :

- Method variability : Compare extraction efficiency (e.g., SPE vs. liquid-liquid extraction) and ionization suppression effects in MS .

- Biological factors : Account for inter-species differences (e.g., human vs. rodent CYP450 isoforms) and sample collection timing relative to drug administration .

Advanced: What are the best practices for ensuring isotopic stability during long-term storage of this compound?

Q. Stability protocols :

- Storage conditions : -20°C in amber vials under argon to prevent deuterium exchange with ambient moisture .

- Purity monitoring : Perform quarterly LC-MS analyses to detect deuterium loss (e.g., via back-exchange in aqueous buffers) .

Advanced: How can this compound be used to study telomere lengthening mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。